molecular formula C9H15F3O2Si B11939711 [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate CAS No. 89319-63-1

[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate

Cat. No.: B11939711
CAS No.: 89319-63-1
M. Wt: 240.29 g/mol
InChI Key: KRCAFFQASJRFJF-UHFFFAOYSA-N
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Description

[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate is a chemical compound with the molecular formula C9H15F3O2Si and a molecular weight of 240.3 g/mol . It is known for its unique structure, which includes a cyclopropyl ring, a trimethylsilyl group, and a trifluoroacetate ester. This compound is often used in organic synthesis and research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate typically involves the reaction of cyclopropylmethyl alcohol with trimethylsilyl chloride in the presence of a base, followed by esterification with trifluoroacetic anhydride. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields cyclopropylmethyl alcohol and trifluoroacetic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic conditions, revealing a reactive cyclopropylmethyl group that can participate in further chemical transformations. The trifluoroacetate ester can also undergo hydrolysis, releasing trifluoroacetic acid, which can act as a catalyst or reactant in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate is unique due to its combination of a cyclopropyl ring, a trimethylsilyl group, and a trifluoroacetate ester. This combination imparts specific reactivity and stability, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

89319-63-1

Molecular Formula

C9H15F3O2Si

Molecular Weight

240.29 g/mol

IUPAC Name

(1-trimethylsilylcyclopropyl)methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C9H15F3O2Si/c1-15(2,3)8(4-5-8)6-14-7(13)9(10,11)12/h4-6H2,1-3H3

InChI Key

KRCAFFQASJRFJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1)COC(=O)C(F)(F)F

Origin of Product

United States

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